molecular formula C24H20N4O3 B2409802 2-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251695-43-8

2-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2409802
CAS No.: 1251695-43-8
M. Wt: 412.449
InChI Key: SCTYPNFSRJRJBA-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-c]quinoline core substituted at position 2 with a 4-ethylphenyl group and at position 8 with a carboxamide linked to a furan-2-ylmethyl moiety. The pyrazoloquinoline scaffold is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .

Properties

IUPAC Name

2-(4-ethylphenyl)-N-(furan-2-ylmethyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-2-15-5-8-17(9-6-15)28-24(30)20-14-25-21-10-7-16(12-19(21)22(20)27-28)23(29)26-13-18-4-3-11-31-18/h3-12,14,27H,2,13H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGPRTHWGLSRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide (CAS Number: 1251624-66-4) belongs to a class of pyrazoloquinoline derivatives that have garnered attention for their potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing relevant findings from various studies while providing data tables and case studies to illustrate its pharmacological significance.

The molecular formula of the compound is C23H18N4O4C_{23}H_{18}N_{4}O_{4} with a molecular weight of 414.4 g/mol. Its structure features a pyrazoloquinoline core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H18N4O4
Molecular Weight414.4 g/mol
CAS Number1251624-66-4

Anticancer Properties

Recent studies have demonstrated that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects of related pyrazolo compounds on cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and NCI-H460 (lung cancer). For example, a derivative demonstrated an IC50 value of 0.39 µM against HCT116 cells, indicating potent anticancer activity .
  • Mechanism of Action : The anticancer mechanism often involves inhibition of key kinases like Aurora-A and CDK2, which are crucial for cell cycle regulation. The compound's structural characteristics allow it to effectively bind to these targets, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazoloquinolines have been explored for their anti-inflammatory effects. Compounds similar to our target have shown efficacy in reducing inflammatory markers in various models:

  • In Vivo Studies : Animal models treated with these compounds displayed reduced levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Anticancer Activity : A study by Li et al. reported that a closely related pyrazolo compound exhibited significant anticancer efficacy against MCF7 and HCT116 cell lines with IC50 values of 0.46 µM and 0.39 µM respectively . The study emphasized the importance of structural modifications in enhancing biological activity.
  • Anti-inflammatory Assessment : Another research highlighted the anti-inflammatory potential of pyrazoloquinoline derivatives through inhibition of NF-kB signaling pathways in macrophage models, leading to decreased expression of inflammatory mediators .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazoloquinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies indicate that modifications in the structure can enhance antibacterial efficacy.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Mycobacterium smegmatis6.25 µg/mL
2Pseudomonas aeruginosa12.5 µg/mL

Anticancer Properties

The pyrazoloquinoline framework has shown promise in anticancer research. A study focused on similar compounds indicated their potential to inhibit breast cancer cell proliferation. The mechanism involved the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents.

Photophysical Properties

Research has highlighted the photophysical properties of pyrazoloquinoline derivatives, suggesting their utility in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through structural modifications opens avenues for their application in optoelectronic devices.

PropertyValue
Emission Peak450 nm
Quantum Yield20%

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various pyrazoloquinoline derivatives. The study found that specific substitutions on the quinoline ring significantly increased activity against Gram-negative bacteria. The most effective derivative exhibited a zone of inhibition of up to 19 mm against Pseudomonas aeruginosa.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that derivatives of the compound induced cell cycle arrest and apoptosis. The compound was found to inhibit key signaling pathways involved in cell proliferation, highlighting its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Pyrazolo[4,3-c]pyridine Derivatives
  • N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (): Core: Pyrazolo[4,3-c]pyridine (lacks the fused benzene ring of quinoline). Substituents: 4-methylphenyl (position 2), propyl (position 5), and carboxamide at position 5.
Pyrazolo[1,5-a]pyrimidine Derivatives
  • (3S,4R)-1-({2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-5-yl}methyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid (): Core: Pyrazolo[1,5-a]pyrimidine with a fused pyrimidine ring. Substituents: Methyl group at position 2 and a carboxylic acid moiety.

Substituent Modifications

Position 2 Substituents
  • 2-phenyl vs. 4-ethylphenyl :
    • The 4-ethylphenyl group in the target compound introduces steric bulk and electron-donating ethyl groups, which may enhance hydrophobic interactions compared to unsubstituted phenyl analogs .
  • (BF23495) : Features a piperazine-linked pyrazolo[4,3-c]pyridine with a 4-ethylphenyl group, demonstrating the versatility of ethylphenyl in improving pharmacokinetic profiles .
Carboxamide Modifications
  • Furan-2-ylmethyl vs. Other Heterocycles: N-[2-(furan-2-yl)ethyl]quinoline-8-carboxamide (): Replaces the methyl linker with an ethyl chain, increasing flexibility and altering spatial orientation . Thiophene analogs (e.g., 6-thiophen-2-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, ): Thiophene’s sulfur atom may enhance π-stacking but reduce metabolic stability compared to furan .
Crystallographic Analysis
  • The pyrazoloquinoline core’s puckering can be analyzed using Cremer-Pople parameters (), which quantify ring non-planarity and conformational flexibility .

Comparative Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Position 2 Substituent Carboxamide Substituent Molecular Weight
Target Compound Pyrazolo[4,3-c]quinoline 4-ethylphenyl Furan-2-ylmethyl ~450 g/mol*
N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-pyrazolo[4,3-c]pyridine-7-carboxamide () Pyrazolo[4,3-c]pyridine Phenyl 4-methylphenyl ~400 g/mol
BF23495 () Pyrazolo[4,3-c]pyridine 4-ethylphenyl Piperazine-furan 488.54 g/mol

*Estimated based on structural analogs.

Structure-Activity Relationship (SAR) Considerations

  • Position 2 : Bulky substituents (e.g., 4-ethylphenyl) improve hydrophobic binding but may reduce solubility.
  • Furan vs.
  • Core Rigidity: Quinoline’s fused benzene ring enhances planarity and stacking compared to pyridine or pyrimidine cores .

Q & A

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: The compound’s structure should be validated using X-ray crystallography to resolve spatial conformation and NMR spectroscopy to confirm substituent positions. For example, pyrazoloquinoline derivatives with similar complexity (e.g., ethyl-substituted analogs) have been characterized via 1H^1H- and 13C^{13}C-NMR to assign aromatic protons and heterocyclic carbons, while X-ray data can confirm the fused pyrazoloquinoline core and substituent orientations . Advanced techniques like 2D NMR (COSY, HSQC) may resolve overlapping signals in the furan or ethylphenyl groups.

Q. What synthetic strategies are recommended for optimizing yield in multi-step synthesis?

Methodological Answer: Multi-step synthesis of pyrazoloquinolines often requires:

  • Stepwise optimization : Adjust reaction conditions (e.g., temperature, solvent polarity) for each stage. For instance, highlights that coupling reactions involving furan or ethylphenyl groups may require inert atmospheres or catalytic bases (e.g., K2_2CO3_3) to avoid side reactions.
  • Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates. HPLC can monitor purity (>95%) for critical steps like carboxamide formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Methodological Answer:

  • Systematic substitution : Compare analogs with modified substituents (e.g., replacing the furan-2-ylmethyl group with benzyl or chlorophenyl groups, as seen in and ).
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked assays. suggests pyrazoloquinolines often interact with ATP-binding pockets, so competitive binding assays with labeled ATP analogs (e.g., 32P^{32}P-ATP) could quantify inhibition.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent electronic profiles (e.g., electron-withdrawing vs. donating groups) .

Q. How should contradictory data on biological activity across studies be resolved?

Methodological Answer:

  • Standardize assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays). notes that fluoroquinolones exhibit cell-type-dependent activity due to transporter expression.
  • Control for solubility : Use DMSO stocks at <0.1% (v/v) to avoid solvent interference. highlights that thioacetamide derivatives may aggregate in aqueous buffers, leading to false negatives.
  • Validate target engagement : Employ biophysical methods (e.g., surface plasmon resonance) to confirm direct binding when conflicting IC50_{50} values arise .

Q. What strategies are effective in elucidating the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • In vitro ADME : Use Caco-2 cell monolayers to assess permeability and microsomal stability assays (e.g., human liver microsomes) to predict metabolic clearance. The furan group ( ) may undergo CYP450-mediated oxidation, requiring metabolite identification via LC-MS/MS.
  • In vivo PK : Administer the compound to rodents and collect plasma samples at timed intervals. Non-compartmental analysis can estimate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability. suggests benzyl-substituted analogs show enhanced plasma retention due to lipophilicity .

Data Contradiction and Validation

Q. How can discrepancies in reported solubility profiles be addressed?

Methodological Answer:

  • Standardize solvents : Use USP buffers (pH 1.2–7.4) for equilibrium solubility measurements. indicates fluorophenyl groups enhance solubility in polar aprotic solvents (e.g., DMF), while ethylphenyl groups reduce it.
  • Dynamic light scattering (DLS) : Detect nanoaggregation in solution, which may falsely lower measured solubility. For example, notes that sulfur-containing analogs (e.g., thioacetamides) form colloids in PBS .

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